![molecular formula C36H27N3O3 B14241304 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile CAS No. 356775-56-9](/img/structure/B14241304.png)
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile typically involves the reaction of 2,4,6-tris(bromomethyl)benzene with 4-methoxybenzaldehyde under basic conditions to form the corresponding tris(4-methoxystyryl)benzene. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as copper(I) cyanide, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,4,6-Tris[2-(4-formylphenyl)ethenyl]benzene-1,3,5-tricarbonitrile.
Reduction: Formation of 2,4,6-Tris[2-(4-aminophenyl)ethenyl]benzene-1,3,5-tricarbonitrile.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to participate in electron transfer reactions, making it useful in applications such as organic electronics and photonics. The methoxy and nitrile groups play a crucial role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-methoxyphenyl)pyrylium tetrafluoroborate: Similar in structure but contains a pyrylium core instead of a benzene core.
2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine: Contains a triazine core and formyl groups instead of methoxy groups.
2,4,6-Triphenylpyrylium tetrafluoroborate: Similar aromatic structure but lacks the nitrile groups.
Uniqueness
2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile is unique due to its combination of methoxy and nitrile groups, which confer distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics.
Properties
CAS No. |
356775-56-9 |
|---|---|
Molecular Formula |
C36H27N3O3 |
Molecular Weight |
549.6 g/mol |
IUPAC Name |
2,4,6-tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile |
InChI |
InChI=1S/C36H27N3O3/c1-40-28-13-4-25(5-14-28)10-19-31-34(22-37)32(20-11-26-6-15-29(41-2)16-7-26)36(24-39)33(35(31)23-38)21-12-27-8-17-30(42-3)18-9-27/h4-21H,1-3H3 |
InChI Key |
TVBUJCBKCSCNDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C(=C(C(=C2C#N)C=CC3=CC=C(C=C3)OC)C#N)C=CC4=CC=C(C=C4)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


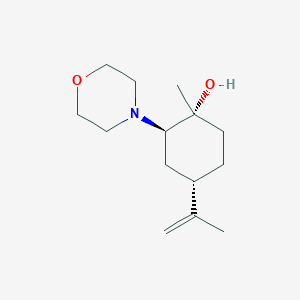
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
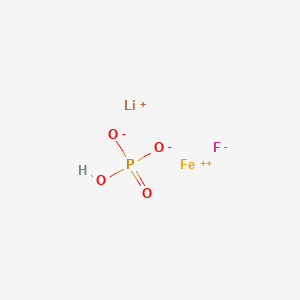
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
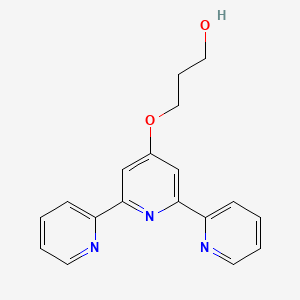
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![1,2-Benzenediol,4-[(4-morpholinylimino)methyl]-](/img/structure/B14241250.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
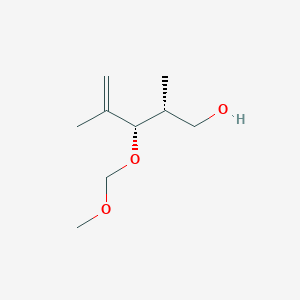

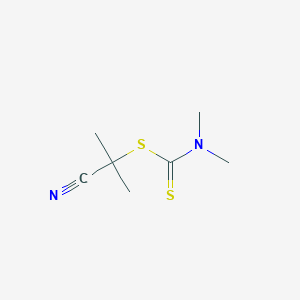
![1,8-Bis[(3-ethyloxetan-3-YL)methoxy]octane-2,7-diol](/img/structure/B14241289.png)
![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)

